molecular formula C4H9NO2 B166105 2-Aminobutyric acid CAS No. 2835-81-6

2-Aminobutyric acid

Cat. No. B166105
CAS RN: 2835-81-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

2-Aminobutyric acid, also known as Alpha-aminobutyric acid, is an alpha-amino acid that is butyric acid bearing a single amino substituent located at position 2 . It has a role as a human metabolite and is a monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to butyric acid . It is a natural product found in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms .


Synthesis Analysis

L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through a β-transamination reaction . Asymmetric synthesis of an unnatural amino acid was demonstrated by ω-transaminase from Vibrio fluvialis JS17. L-2-Aminobutyric acid was synthesized from 2-oxobutyric acid and benzylamine with an enantiomeric excess higher than 99% .


Molecular Structure Analysis

The molecular formula of 2-Aminobutyric acid is C4H9NO2 . The molecular weight is 103.12 g/mol . The IUPAC name is 2-aminobutanoic acid . The InChI is InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) .


Chemical Reactions Analysis

2-Aminobutyric acid is involved in multiple physiological processes, including stress response, growth, and development . It is generated by an amino group transfer reaction to 2-oxobutyric acid, a byproduct of cysteine biosynthesis from cystathionine .


Physical And Chemical Properties Analysis

2-Aminobutyric acid is a white crystalline solid . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist .

Scientific Research Applications

Biotechnological Production

2-Aminobutyric acid (l-ABA) is recognized as a key intermediate for synthesizing several important pharmaceuticals. A notable development is the production of l-ABA from l-threonine via a one-pot system involving l-threonine deaminase, l-leucine dehydrogenase, and formate dehydrogenase. This method has been demonstrated to be more cost-effective than traditional chemical processes, showing high yield and productivity (Tao et al., 2014). Additionally, the fermentative production of l-ABA using metabolic engineering techniques has been explored, making the biosynthesis process environmentally friendly and more suitable for industrial-scale production (Jian-Miao Xu et al., 2019).

Enzymatic Synthesis and Resolution

A significant application of 2-aminobutyric acid lies in its enzymatic synthesis and resolution. Strategies include employing microbial lipase for high enantioselectivity in producing l-ABA (Z. An et al., 2017), and utilizing ω-transaminase for the asymmetric synthesis of l-ABA from achiral reactants (J. Shin & Byung-Gee Kim, 2009). Furthermore, the active-site engineering of ω-transaminase from Ochrobactrum anthropi has been reported for the preparation of L-2-aminobutyric acid, showcasing enhanced catalytic activity (Zhiwei Zhang et al., 2021).

Structural and Diffusion Behavior

The structural and diffusion behavior of dl-2-aminobutyric acid (AABA) in aqueous solutions has been studied, providing insights into its physicochemical properties. NMR spectroscopy and theoretical calculations indicate the predominant species of AABA in these solutions is the extended zwitterionic form, contrasting with the curled form of GABA (M. Rodrigo et al., 2019).

Impact on Antimicrobial Activity

The position of Aib (2-aminoisobutyric acid) residues in peptides has been found to significantly define their antimicrobial activity. This research elucidates the impact of Aib residues on the conformation and biological activity of ion channel-forming peptides (H. Yamaguchi et al., 2002).

Future Directions

Recent studies have reported GABA as a major regulator of abiotic stress and thus opening new avenues in research on emerging roles of GABA in abiotic stress acclimation in plants . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .

properties

IUPAC Name

2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
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Molecular Weight

103.12 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
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Product Name

2-Aminobutyric acid

CAS RN

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
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Record name (±)-2-aminobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,230
Citations
Y Irino, R Toh, M Nagao, T Mori, T Honjo… - Scientific reports, 2016 - nature.com
… production of ophthalmic acid from 2-aminobutyric acid (2-AB). … study, we found that circulating 2-aminobutyric acid (2-AB) … acid, a GSH analog, from 2-aminobutyric acid (2-AB) and that …
Number of citations: 77 www.nature.com
N Weber, A Hatsch… - Microbial Cell …, 2017 - microbialcellfactories.biomedcentral …
… In this study, we describe: (1) the production of enantiopure (S)-2-aminobutyric acid in … to (S)-2-aminobutyric acid; (2) the prolongation of the pathway from (S)-2-aminobutyric acid to (S)-…
AJ Ozinskas, GA Rosenthal - The Journal of Organic Chemistry, 1986 - ACS Publications
… functional 2-aminobutyric acid derivatives containing 7-hydroxyl groups, which are useful for the preparation of various 7-functionalized derivatives of 3. TV-Cbz-homoserine (4a) and IV-…
Number of citations: 65 pubs.acs.org
IG Fotheringham, N Grinter, DP Pantaleone… - Bioorganic & medicinal …, 1999 - Elsevier
… l-2-Aminobutyric acid was synthesised in a transamination reaction from l-threonine and l-… The 2-aminobutyric acid was produced by the action of the aminotransferase on 2-ketobutyrate …
Number of citations: 72 www.sciencedirect.com
JS Shin, BG Kim - Biotechnology letters, 2009 - Springer
… For the asymmetric synthesis of l-2-aminobutyric acid, we first examined how high a substrate concentration could be used without any loss of enzyme activity caused by the substrate …
Number of citations: 63 link.springer.com
BR Loper, WT Cobb, KA Anderson - Journal of agricultural and …, 2002 - ACS Publications
… 2-aminobutyric acid. Because of the biochemical action of ALS-inhibiting herbicides, specifically the build-up of 2 aminobutyric acid, … , the analysis of 2-aminobutyric acid has never been …
Number of citations: 15 pubs.acs.org
J Chen, R Zhu, J Zhou, T Yang, X Zhang, M Xu… - Bioresource …, 2021 - Elsevier
Leucine dehydrogenase (LDH) is widely used in the preparation of L-2-aminobutyric acid (L-2-ABA), however its wide application is limited by 2-ketobutyric acid (2-OBA) inhibition. …
Number of citations: 16 www.sciencedirect.com
JM Xu, JQ Li, B Zhang, ZQ Liu, YG Zheng - Microbial Cell Factories, 2019 - Springer
Background l-2-aminobutyric acid (l-ABA) is an unnatural amino acid that is a key intermediate for the synthesis of several important pharmaceuticals. To make the biosynthesis of l-ABA …
Number of citations: 20 link.springer.com
JM Xu, F Cheng, FT Fu, HF Hu, YG Zheng - Applied Biochemistry and …, 2017 - Springer
L-2-aminobutyric acid (L-ABA) as a precursor for the anticonvulsant and the antituberculotic is a key intermediate in the chemical and pharmaceutical industries. Recently, leucine …
Number of citations: 17 link.springer.com
L Zhu, R Tao, Y Wang, Y Jiang, X Lin, Y Yang… - Applied microbiology …, 2011 - Springer
… l-2-Aminobutyric acid can be synthesized in a transamination … of the l-2-aminobutyric acid recovery process because of … reaction system for the l-2-aminobutyric acid synthesis. l-Alanine …
Number of citations: 28 link.springer.com

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